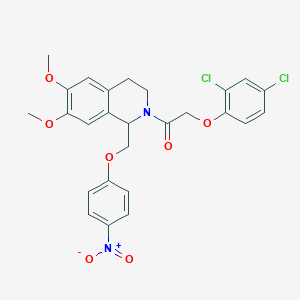

![molecular formula C16H14N2O4 B2757822 1'-(isoxazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1797171-85-7](/img/structure/B2757822.png)

1'-(isoxazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

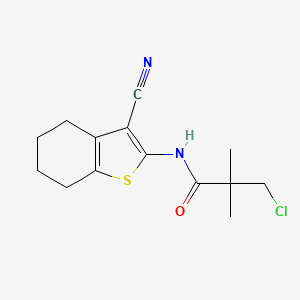

“1’-(isoxazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one” is a complex organic compound. It contains an isoxazole ring, which is a five-membered heterocyclic compound with an oxygen atom and a nitrogen atom .

Synthesis Analysis

The synthesis of isoxazoles, including the isoxazole ring in the given compound, can be achieved through various methods. One common method is the condensation of hydroxylamine with 1,3-dielectrophiles . Another approach involves the reactions of nitrile oxides with alkenes and alkynes . These methods are part of the broader field of drug discovery, where isoxazole is a commonly found moiety .Molecular Structure Analysis

The molecular structure of “1’-(isoxazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one” is complex due to the presence of multiple rings and functional groups. The isoxazole ring is a five-membered heterocyclic compound with an oxygen atom and a nitrogen atom .Chemical Reactions Analysis

The chemical reactions involving isoxazoles are diverse and depend on the specific substituents present on the isoxazole ring. For instance, isoxazoles can undergo ring-opening reactions leading to acyclic functionalized or other heterocyclic compounds . They can also undergo transformations without ring cleavage to form fused heterocyclic systems .Applications De Recherche Scientifique

Sigma Receptor Ligands

Research has shown that spiro compounds, including those related to "1'-(isoxazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one," exhibit high affinity and selectivity for sigma receptors. These compounds are explored for their binding properties to sigma(1) and sigma(2) receptors, with certain spirobenzopyran and spirobenzofuran nitriles demonstrating almost identical sigma(1) affinities. These findings suggest potential applications in the development of sigma receptor ligands for therapeutic purposes (Maier & Wünsch, 2002).

Histamine H3 Receptor Inverse Agonists

Spiro-isobenzofuranones have been identified as potent, selective, and brain-penetrable non-imidazole H3 receptor inverse agonists. These compounds, through extensive screening and modification, demonstrate significant potential in targeting the H3 receptor, suggesting applications in treating disorders related to the central nervous system (Jitsuoka et al., 2008).

Imaging Agents for σ1 Receptors

The synthesis and evaluation of spiro compounds as potential SPECT tracers for imaging of σ1 receptors have been conducted, with certain derivatives showing low nanomolar affinity for σ1 receptors and high subtype selectivity. This research indicates the utility of these compounds in developing diagnostic tools for imaging σ1 receptors in various organs (Chen et al., 2010).

Antimycobacterial Agents

Novel spiro compounds have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis and multi-drug resistant M. tuberculosis. Among these, certain spiro-pyrido-pyrrolizines and pyrrolidines have shown promising minimum inhibitory concentrations, highlighting their potential as antimycobacterial agents (Ranjith Kumar et al., 2009).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1'-(1,2-oxazole-5-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c19-14(13-6-8-17-22-13)18-9-3-7-16(10-18)12-5-2-1-4-11(12)15(20)21-16/h1-2,4-6,8H,3,7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FITRAJGFAQPBQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CN(C1)C(=O)C3=CC=NO3)C4=CC=CC=C4C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(isoxazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(methylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2757746.png)

![N-(2,3-dimethylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2757754.png)

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2757756.png)

![1-[(2-Chloro-6-fluorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2757759.png)